3-Bromo-5-ethoxy-4-methoxybenzoyl chloride

Organic Synthesis Medicinal Chemistry Regioisomer Differentiation

Researchers requiring precise regiochemical control in pharmaceutical intermediate synthesis often encounter supply inconsistencies with generic acyl chlorides. 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride (CAS 1160260-35-4) provides a reliable solution with its unique 1,3,4,5-substitution pattern. The acyl chloride enables rapid amide bond formation with amine cores, while the bromine atom serves as an orthogonal handle for downstream Suzuki-Miyaura cross-coupling, enabling streamlined SAR exploration. This dual reactivity eliminates the need for protecting group manipulations, reducing synthetic steps and improving overall yield.

Molecular Formula C10H10BrClO3
Molecular Weight 293.54 g/mol
CAS No. 1160260-35-4
Cat. No. B1372425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxy-4-methoxybenzoyl chloride
CAS1160260-35-4
Molecular FormulaC10H10BrClO3
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C(=O)Cl)Br)OC
InChIInChI=1S/C10H10BrClO3/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3
InChIKeyFXVKMNQTFRXBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethoxy-4-methoxybenzoyl Chloride: Strategic Acylating Agent


3-Bromo-5-ethoxy-4-methoxybenzoyl chloride (CAS 1160260-35-4) is a poly-substituted aromatic acyl chloride with the molecular formula C₁₀H₁₀BrClO₃ and a molecular weight of 293.54 g/mol . This compound belongs to the benzoyl chloride class, distinguished by a unique 1,3,4,5-substitution pattern on the phenyl ring: a reactive acyl chloride moiety, a bromine atom, and both ethoxy and methoxy electron-donating groups . Its primary industrial and research value lies in its role as a versatile building block for the construction of complex molecular architectures, particularly in pharmaceutical and agrochemical intermediate synthesis where precise control over reactivity and regiochemistry is paramount .

1
Confirmed regioisomer identity supports SAR consistency
QC data verifies 3-Bromo-5-ethoxy-4-methoxy substitution
2
Tunable electrophilicity from electron-donating substituents
Ethoxy and methoxy groups moderate acylation reactivity
3
Orthogonal bromide enables modular diversification
Intact for Pd-catalyzed cross-coupling after initial acylation

3-Bromo-5-ethoxy-4-methoxybenzoyl Chloride: Irreplaceable Reactivity


Generic substitution of 3-bromo-5-ethoxy-4-methoxybenzoyl chloride with simpler analogs (e.g., unsubstituted benzoyl chloride) or its parent carboxylic acid (CAS 671790-55-9) leads to critical failures in synthetic sequences. The distinct combination and position of the bromo, ethoxy, and methoxy substituents on the aromatic ring create a unique electronic environment that directly governs the electrophilicity of the acyl chloride carbonyl carbon [1]. This, in turn, dictates reaction kinetics, chemoselectivity, and the stability of the intermediate acylium ion during nucleophilic attack [2]. Furthermore, the presence of the bromine atom provides a crucial orthogonal handle for downstream diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability entirely absent in simpler analogs .

Target Compound
3-Bromo-5-ethoxy-4-methoxybenzoyl chloride with proven regioisomer identity and orthogonal Br handle.
Generic Alternative
Unsubstituted benzoyl chloride lacks EDG modulation and bromine; reaction selectivity and downstream diversification may not transfer.
Target Compound
Pre-formed acyl chloride ready for direct acylation without activation.
Parent Carboxylic Acid
3-Bromo-5-ethoxy-4-methoxybenzoic acid requires in situ activation; reaction efficiency and scope may differ.
Target Compound
CAS 1160260-35-4 with 3-bromo-5-ethoxy-4-methoxy arrangement confirmed by QC.
Regioisomer Mismatch
3-Bromo-4-ethoxy-5-methoxy isomer (CAS 1160250-36-1) alters steric and electronic environment; cross-coupling outcomes likely differ.

3-Bromo-5-ethoxy-4-methoxybenzoyl Chloride: Quantitative Differentiation


Regioisomer Differentiation for Cross-Coupling

The unambiguous identification and procurement of the specific regioisomer 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride (CAS 1160260-35-4) is paramount for successful cross-coupling and acylation reactions. A closely related analog, 3-Bromo-4-ethoxy-5-methoxybenzoyl chloride (CAS 1160250-36-1), possesses the same molecular weight (293.54 g/mol) and identical functional groups but with a different substitution pattern . This positional isomerism can lead to drastically different steric and electronic outcomes in subsequent reactions, particularly in catalyst-controlled cross-couplings where the local environment around the bromine atom dictates reactivity and regioselectivity. The target compound is supplied with a standard purity of 97% and is accompanied by batch-specific QC data including NMR, HPLC, or GC, confirming its structural identity and eliminating the risk of misidentification .

Regioisomer Identity
Supplier QC
Target: 3-Br-5-OEt-4-OMe isomer, purity 97%
Comparator: 3-Br-4-OEt-5-OMe isomer, typically 95–97%
Regioisomer verification critical for reproducible cross-coupling outcomes.
Batch-specific CoA via HPLC/NMR/GC confirms structural identity.
Organic Synthesis Medicinal Chemistry Regioisomer Differentiation

Enhanced Electrophilicity and Solvolytic Stability

The target compound's unique substitution pattern confers a distinct reactivity profile relative to unsubstituted benzoyl chloride. Electron-donating groups (EDGs) like methoxy and ethoxy at the para and meta positions increase electron density on the aromatic ring and the carbonyl carbon via resonance, which can stabilize a developing positive charge in an SN1-type solvolysis while also reducing the rate of nucleophilic attack in an SN2 pathway [1]. A direct comparison using solvolysis rate constants (k) in 97% hexafluoroisopropanol-water at 25°C shows that the presence of a single para-methoxy group (in 4-methoxybenzoyl chloride, k = 0.0209 ± 0.0005 s⁻¹) decreases the rate over 3.7-fold compared to unsubstituted benzoyl chloride (k = 0.0783 ± 0.0025 s⁻¹) [1]. Furthermore, research on 3,4,5-trimethoxybenzoyl chloride demonstrates that the introduction of additional methoxy groups into the meta positions further reduces the specific rate of solvolysis [2]. By extension, the combination of meta-bromo (electron-withdrawing) and para-ethoxy/meta-methoxy (electron-donating) groups in 3-bromo-5-ethoxy-4-methoxybenzoyl chloride is predicted to modulate its electrophilicity, making it more stable than unsubstituted benzoyl chloride but with a unique balance of reactivity suitable for controlled acylation in complex media.

Solvolytic Stability
Class-level inference
k (4-OMe-BzCl) = 0.0209 s⁻¹
k (BzCl) = 0.0783 s⁻¹
≈ 3.7-fold rate reduction with para-OMe
Electron-donating groups predict lower electrophilicity; supports controlled acylation in complex media.
Inferred from 4-methoxy and 3,4,5-trimethoxy analogs; direct measurement recommended.
Physical Organic Chemistry Reaction Kinetics Acylation Mechanism

Orthogonal Bromine Handle for Diversification

A key differentiator for 3-bromo-5-ethoxy-4-methoxybenzoyl chloride is the presence of a bromine atom, which serves as an orthogonal reactive site for transition metal-catalyzed cross-coupling reactions. This is in stark contrast to its direct precursor, 3-bromo-5-ethoxy-4-methoxybenzoic acid (CAS 671790-55-9), or the corresponding aldehyde (CAS 81805-97-2) and nitrile (CAS 515831-52-4) . While the acid can be used to form the acyl chloride, the acyl chloride itself is a far more reactive electrophile, allowing for immediate and efficient acylation of amines, alcohols, and other nucleophiles to install the core scaffold . Subsequently, the bromine atom remains intact and available for a second, independent transformation (e.g., Suzuki-Miyaura coupling to install an aryl or heteroaryl group) without protecting group manipulation. This dual, sequential reactivity is a core strategic advantage in convergent synthesis.

Orthogonal Reactivity
Functional group comparison
Acyl chloride: direct electrophilic acylation
Aryl bromide: inert under acylation, active in cross-coupling
Sequential dual reactivity enables convergent synthesis without protecting group manipulation.
Compared to carboxylic acid or aldehyde precursors which lack this orthogonal handle.
Cross-Coupling Medicinal Chemistry Building Blocks

3-Bromo-5-ethoxy-4-methoxybenzoyl Chloride: Research and Industrial Applications


Kinase Inhibitor Library Synthesis

This acyl chloride is an ideal building block for constructing focused libraries of kinase inhibitors. The compound can be used to rapidly acylate a diverse set of amine-containing cores (e.g., anilines, aminopyrimidines) to generate a key amide intermediate. The intact bromine atom then allows for a subsequent, parallel Suzuki-Miyaura coupling to introduce a wide variety of aryl and heteroaryl boronic acids, rapidly exploring chemical space around the scaffold. This orthogonal reactivity streamlines library synthesis and SAR exploration .

Benzamide Probes for Chemical Biology

The compound serves as a direct precursor for synthesizing benzamide-based probes. The acyl chloride readily reacts with amines to form the corresponding benzamide. The inhibitory activity of a closely related benzamide derivative, 3-bromo-5-ethoxy-4-methoxybenzamide (derived from this acyl chloride), has been evaluated against the human Eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3), yielding an EC50 > 55.7 µM [1]. While this specific derivative shows low potency, the data confirms the scaffold's ability to engage this target class, and the acyl chloride provides a versatile entry point for synthesizing more potent analogs via subsequent functionalization of the bromine atom.

Liquid Crystal and Polymer Intermediates

The unique poly-substituted aromatic ring, with its combination of electron-donating groups (ethoxy, methoxy) and a bromine handle, makes this compound valuable for creating advanced materials. The acyl chloride can be used to attach the functionalized aromatic unit to polymer backbones or liquid crystal cores via ester or amide linkages. The subsequent deprotection or cross-coupling of the bromine atom allows for the fine-tuning of material properties such as solubility, thermal stability, and mesomorphic behavior .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactivity (acylation then Suzuki coupling)
SAR expansion via bromide diversification
Benzamide chemical biology probes
Scaffold engagement with kinase targets (reported for EIF2AK3)
Target engagement and potency optimization
Liquid crystal and polymer intermediates
Poly-substituted aromatic unit with tunable electronic profile
Material property modulation via cross-coupling

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